molecular formula C11H11N3OS B1520887 2-Amino-N-(o-tolyl)thiazole-5-carboxamide CAS No. 1184914-03-1

2-Amino-N-(o-tolyl)thiazole-5-carboxamide

Cat. No.: B1520887
CAS No.: 1184914-03-1
M. Wt: 233.29 g/mol
InChI Key: HVVKMORRBPMRDO-UHFFFAOYSA-N
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Description

2-Amino-N-(o-tolyl)-thiazole-5-carboxamide is an impurity of the anti-cancer drug Dasatinib. Dasatinib is a new, oral, small-molecule Tyrosine Kinase Inhibitor (TKI) for the treatment of CML. Antineoplastic.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, this compound can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKMORRBPMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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